molecular formula C22H16F2N2O2S2 B2746290 (E)-3-((2-fluorobenzyl)thio)-3-((2-fluorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-05-9

(E)-3-((2-fluorobenzyl)thio)-3-((2-fluorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B2746290
CAS RN: 866347-05-9
M. Wt: 442.5
InChI Key: HTLSDVJBLNYCSW-QURGRASLSA-N
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Description

(E)-3-((2-fluorobenzyl)thio)-3-((2-fluorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C22H16F2N2O2S2 and its molecular weight is 442.5. The purity is usually 95%.
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Scientific Research Applications

Polymer Science and Materials

Arylsulfonic polymers, synthesized from fluorosulfonylaryl monomers like those structurally related to the specified compound, have been shown to be crucial in the development of polymers and copolymers bearing sulfonic acid groups. These polymers find applications in various domains, including filtration, catalysis, and as ion-exchange materials, highlighting the material's adaptability and utility in creating advanced functional materials (Hart & Timmerman, 1960).

Medicinal Chemistry

In the realm of medicinal chemistry, substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, related to the core structure of the specified compound, have been investigated for their potential to inhibit L-asparagine biosynthesis. This pathway is critical in some cancer cells, and inhibitors can serve as therapeutic agents, underscoring the compound's relevance in drug discovery and development (Brynes, Burckart, & Mokotoff, 1978).

Optoelectronics

In optoelectronics, donor-acceptor substituted thiophene dyes, structurally akin to the specified compound, have been designed for enhanced nonlinear optical limiting. These materials are essential for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. Their synthesis and characterization underscore the role of such compounds in advancing optoelectronic devices (Anandan et al., 2018).

Fluorescent Probes and Sensors

The development of novel benzimidazoles and benzimidazo[1,2-a]quinolines, similar in complexity to the specified compound, has been reported for their potential as chemosensors for different cations. These compounds' ability to significantly alter fluorescence intensity upon interaction with various metal cations exemplifies their application in designing sensitive and selective chemical sensors (Hranjec et al., 2012).

Neuroimaging Agents

Further illustrating the compound's medicinal potential, 3-amino-4-(2-[(4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, has been synthesized for neuroimaging, specifically targeting the serotonin transporter. This work demonstrates the compound's relevance in developing diagnostic tools for neurological conditions (Garg et al., 2007).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-fluoroanilino)-3-[(2-fluorophenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O2S2/c23-18-11-5-4-8-16(18)15-29-22(26-20-13-7-6-12-19(20)24)21(14-25)30(27,28)17-9-2-1-3-10-17/h1-13,26H,15H2/b22-21+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLSDVJBLNYCSW-QURGRASLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2F)SCC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC=C2F)/SCC3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.